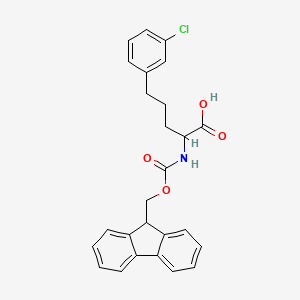
Fmoc-(S)-2-amino-5-(3-chlorophenyl)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-(S)-2-amino-5-(3-chlorophenyl)pentanoic acid is a compound used primarily in the field of organic chemistry. It is a derivative of amino acids and is often utilized in peptide synthesis due to its protective group, Fmoc (9-fluorenylmethyloxycarbonyl), which helps in the stepwise construction of peptides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-(S)-2-amino-5-(3-chlorophenyl)pentanoic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through a reaction with Fmoc chloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers which can handle the repetitive steps of deprotection and coupling efficiently. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Fmoc-(S)-2-amino-5-(3-chlorophenyl)pentanoic acid undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: The chlorine atom in the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as sodium azide or thiols in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while reduction can produce amines.
Scientific Research Applications
Chemistry
In chemistry, Fmoc-(S)-2-amino-5-(3-chlorophenyl)pentanoic acid is used in the synthesis of complex peptides and proteins. Its Fmoc group provides a temporary protection to the amino group, allowing for selective reactions at other sites.
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms. It serves as a building block for synthetic peptides that mimic natural proteins.
Medicine
In medicine, peptides synthesized using this compound are investigated for their therapeutic potential. These peptides can act as inhibitors or activators of specific biological pathways.
Industry
Industrially, this compound is used in the production of peptide-based drugs and diagnostic tools. Its role in the synthesis of high-purity peptides makes it valuable for pharmaceutical applications.
Mechanism of Action
The mechanism of action of Fmoc-(S)-2-amino-5-(3-chlorophenyl)pentanoic acid involves its incorporation into peptides. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Once the desired peptide sequence is assembled, the Fmoc group is removed under basic conditions, revealing the free amino group for further reactions.
Comparison with Similar Compounds
Similar Compounds
- Fmoc-(S)-3-amino-3-(3-chlorophenyl)propionic acid
- Fmoc-(S)-3-amino-4-(3-chlorophenyl)butyric acid
Uniqueness
Fmoc-(S)-2-amino-5-(3-chlorophenyl)pentanoic acid is unique due to its specific structure, which provides distinct reactivity and selectivity in peptide synthesis. Its longer carbon chain compared to similar compounds allows for the synthesis of peptides with different properties and functions.
Properties
Molecular Formula |
C26H24ClNO4 |
|---|---|
Molecular Weight |
449.9 g/mol |
IUPAC Name |
5-(3-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid |
InChI |
InChI=1S/C26H24ClNO4/c27-18-9-5-7-17(15-18)8-6-14-24(25(29)30)28-26(31)32-16-23-21-12-3-1-10-19(21)20-11-2-4-13-22(20)23/h1-5,7,9-13,15,23-24H,6,8,14,16H2,(H,28,31)(H,29,30) |
InChI Key |
XVPJGXLHKVWQJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCC4=CC(=CC=C4)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



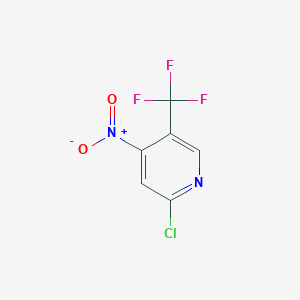
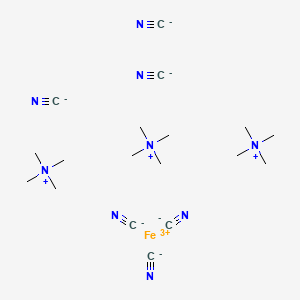
![2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]ethoxy]phenyl]propanoic acid](/img/structure/B12307643.png)
![N-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12307649.png)
![1-cyclopropyl-N-(1-methyl-6-(piperidin-4-yl)-1H-imidazo[4,5-c]pyridin-4(5H)-ylidene)methanamine](/img/structure/B12307651.png)

![{2-[(2S)-4-methylmorpholin-2-yl]pyrimidin-4-yl}methanol](/img/structure/B12307673.png)
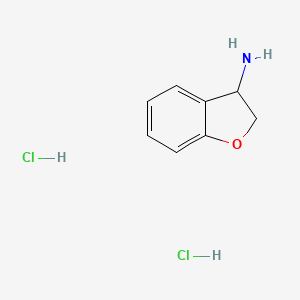
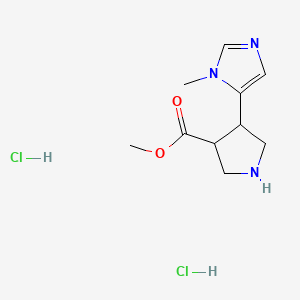
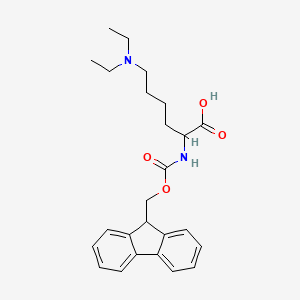
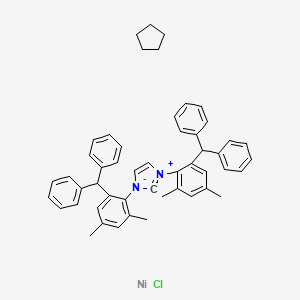
![3-Oxatricyclo[3.2.1.02,4]octane-6-carbonitrile](/img/structure/B12307706.png)
![Dichloro[N1,N1-dimethyl-N2-[2-(phenylthio-kappaS)ethyl]-1,2-ethanediamine-kappaN1,kappaN2](tricyclohexylphosphine)ruthenium(II)](/img/structure/B12307709.png)
